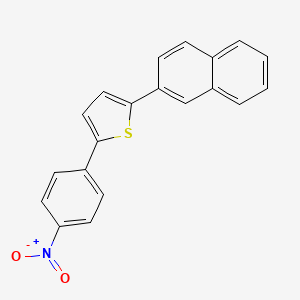
Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a naphthalene ring and a nitrophenyl group attached to the thiophene ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of naphthalene is coupled with a brominated thiophene derivative in the presence of a palladium catalyst. The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst, ethanol.
Substitution: Chlorine, bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Aplicaciones Científicas De Investigación
Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene, 2-(2-naphthalenyl)-5-(4-aminophenyl)-: Similar structure but with an amino group instead of a nitro group.
Thiophene, 2-(2-naphthalenyl)-5-(4-methylphenyl)-: Similar structure but with a methyl group instead of a nitro group.
Thiophene, 2-(2-naphthalenyl)-5-(4-chlorophenyl)-: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
Thiophene, 2-(2-naphthalenyl)-5-(4-nitrophenyl)- is unique due to the presence of both a naphthalene ring and a nitrophenyl group, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
51776-10-4 |
|---|---|
Fórmula molecular |
C20H13NO2S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-naphthalen-2-yl-5-(4-nitrophenyl)thiophene |
InChI |
InChI=1S/C20H13NO2S/c22-21(23)18-9-7-15(8-10-18)19-11-12-20(24-19)17-6-5-14-3-1-2-4-16(14)13-17/h1-13H |
Clave InChI |
GHUHTYSFEHIAQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(S3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















